4-hydroxy-5-(naphthalen-1-yl)-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one
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Overview
Description
5-(Naphthalen-1-yl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a heterocyclic compound that features a pyrido[2,3-d]pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(naphthalen-1-yl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of naphthalene derivatives with pyrimidine precursors in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to reflux temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(Naphthalen-1-yl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine ring, often facilitated by the presence of electron-withdrawing groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
5-(Naphthalen-1-yl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action at the molecular level.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(naphthalen-1-yl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. By inhibiting PARP-1, the compound can induce cell death in cancer cells through the accumulation of DNA damage .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[5′,4′5,6]pyrano[2,3-d]pyrimidine Derivatives: These derivatives also have a pyrimidine core and are studied for their antimicrobial and anticancer properties.
Uniqueness
5-(Naphthalen-1-yl)-2-phenyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific interactions with molecular targets and its potential therapeutic applications .
Properties
Molecular Formula |
C23H17N3O2 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
5-naphthalen-1-yl-2-phenyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione |
InChI |
InChI=1S/C23H17N3O2/c27-19-13-18(17-12-6-10-14-7-4-5-11-16(14)17)20-22(24-19)25-21(26-23(20)28)15-8-2-1-3-9-15/h1-12,18H,13H2,(H2,24,25,26,27,28) |
InChI Key |
ANBLLHDYTCHWKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N=C(NC2=O)C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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